molecular formula C15H14FNO3 B3424461 N-(2,4-dimethoxyphenyl)-2-fluorobenzamide CAS No. 349128-46-7

N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B3424461
CAS No.: 349128-46-7
M. Wt: 275.27 g/mol
InChI Key: STKYLBGUOFDXKQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H14FNO3 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is 275.09577147 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYLBGUOFDXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272541
Record name N-(2,4-Dimethoxyphenyl)-2-fluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349128-46-7
Record name N-(2,4-Dimethoxyphenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349128-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethoxyphenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Applications of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of specific chemical moieties within a single molecular framework is a cornerstone of rational drug design. N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is a compound of significant interest, embodying the convergence of two key pharmacophores: the 2-fluorobenzamide core and the 2,4-dimethoxyphenylamine moiety. While direct and extensive research on this specific molecule is emerging, an analysis of its structural components allows for well-grounded inferences regarding its potential therapeutic applications. This technical guide will provide an in-depth exploration of the plausible applications of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, focusing on its potential as an anticancer and anti-inflammatory agent. We will delve into the scientific rationale for these applications, provide detailed experimental protocols for their evaluation, and present hypothetical data to illustrate potential outcomes.

The 2-fluorobenzamide scaffold is a recognized "privileged structure" in medicinal chemistry, known to enhance the biological activity of various molecules. Its inclusion can influence properties such as metabolic stability and binding affinity.[1] Conversely, the dimethoxybenzene motif is a recurring feature in a multitude of biologically active natural and synthetic compounds, contributing to activities ranging from anticancer to antimicrobial effects. The strategic placement of the methoxy groups at the 2 and 4 positions can significantly influence the molecule's electronic properties and its interaction with biological targets. This guide will, therefore, serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related benzamides.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is crucial for its application in a research setting.

PropertyValueSource
Molecular Formula C₁₅H₁₄FNO₃[2]
Molecular Weight 275.28 g/mol [2]
CAS Number 349128-46-7[2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point 339.2 °C (predicted)[2]
LogP 2.8 (predicted)

Synthesis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

The synthesis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide can be readily achieved through a standard nucleophilic acyl substitution reaction. This common and efficient method involves the reaction of an acyl chloride with an amine.

General Synthetic Protocol: Amide Bond Formation

This protocol outlines a general procedure for the synthesis of N-aryl benzamides, which can be specifically applied to the synthesis of the title compound.[3][4]

Materials:

  • 2-Fluorobenzoyl chloride

  • 2,4-Dimethoxyaniline

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture, typically dropwise via a dropping funnel.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).

Potential Therapeutic Application I: Anticancer Activity

The presence of both the 2-fluorobenzamide and dimethoxybenzene moieties strongly suggests a potential for anticancer activity. Numerous benzamide derivatives have been investigated as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[5] The dimethoxybenzene scaffold, in particular, is found in compounds that can inhibit key signaling pathways involved in cancer progression.

Hypothesized Mechanism of Action: Induction of Apoptosis

A plausible mechanism of action for N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[6] The compound could potentially trigger the intrinsic apoptosis pathway by causing cellular stress, leading to mitochondrial dysfunction and the activation of a caspase cascade.[6][7]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Activation Cascade Compound N-(2,4-dimethoxyphenyl) -2-fluorobenzamide Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Dysfunction Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activation

Caption: Intrinsic apoptosis pathway potentially activated by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(2,4-dimethoxyphenyl)-2-fluorobenzamide stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Prepare serial dilutions of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide in complete culture medium from the stock solution.

  • Remove the medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data: Cytotoxicity Profile
Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Cancer8.5
A549 Lung Cancer12.2
HCT116 Colon Cancer6.8
HepG2 Liver Cancer15.1
Experimental Protocol: Western Blot Analysis of Apoptotic Markers

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.[10][11][12][13]

Materials:

  • Cancer cells treated with N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the compound at its IC₅₀ concentration for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Potential Therapeutic Application II: Anti-inflammatory Activity

The 2-fluorobenzamide moiety is present in several compounds with anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[14] COX-2 is an inducible enzyme that plays a key role in the inflammatory response by producing prostaglandins.[15][16][17]

Hypothesized Mechanism of Action: COX-2 Inhibition

N-(2,4-dimethoxyphenyl)-2-fluorobenzamide may act as a selective inhibitor of the COX-2 enzyme. By blocking the active site of COX-2, the compound would prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.[18][19]

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Compound N-(2,4-dimethoxyphenyl) -2-fluorobenzamide Compound->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition by the compound.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A fluorometric or colorimetric inhibitor screening kit can be used to determine the compound's ability to inhibit COX-2 activity.[1][20][21][22][23]

Materials:

  • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, arachidonic acid substrate, and a known inhibitor like celecoxib)

  • N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

  • 96-well plate (black or clear, depending on the assay)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a dilution series of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the compound at various concentrations.

  • Include a positive control (known COX-2 inhibitor) and a negative control (no inhibitor).

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Measure the fluorescence or absorbance over time using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC₅₀ value.

Hypothetical Data: COX-2 Inhibition Profile
CompoundCOX-2 IC₅₀ (µM)
N-(2,4-dimethoxyphenyl)-2-fluorobenzamide 1.2
Celecoxib (Control) 0.8

Conclusion and Future Directions

N-(2,4-dimethoxyphenyl)-2-fluorobenzamide represents a molecule with significant, albeit currently inferred, therapeutic potential. The convergence of the 2-fluorobenzamide and 2,4-dimethoxyphenylamine moieties provides a strong rationale for its investigation as both an anticancer and an anti-inflammatory agent. The experimental protocols detailed in this guide offer a clear roadmap for the initial in vitro evaluation of this compound.

Future research should focus on the synthesis and thorough characterization of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, followed by the systematic execution of the described biological assays. Positive in vitro results would warrant further investigation into its mechanism of action, including its effects on other cancer-related signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, which is known to be modulated by some dimethoxybenzene derivatives. Subsequent studies could then progress to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7015.
  • The Fibroblast Growth Factor signaling pathway - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved February 23, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved February 23, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3). Retrieved February 23, 2026, from [Link]

  • FGF-FGFR signaling pathway. The signaling cascade commences upon the... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing - PubMed. (2022, February 8). Retrieved February 23, 2026, from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC. (2024, June 10). Retrieved February 23, 2026, from [Link]

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2024, December 18). International Journal of Molecular Sciences, 26(1), 1.
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). Crystal Growth & Design, 24(7), 3045-3054.
  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). Retrieved February 23, 2026, from [Link]

  • 2-Fluoro-N-(2,4-dimethoxyphenyl)benzamide | Chemsrc. (2025, September 13). Retrieved February 23, 2026, from [Link]

  • (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. (2017, March 27). Retrieved February 23, 2026, from [Link]

  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog. (2025, December 30). Retrieved February 23, 2026, from [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (2021, January 19). Balkan Medical Journal, 38(1), 4-10.
  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. (n.d.). Retrieved February 23, 2026, from [Link]

  • COX-1 and COX-2 pathways | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (2024, June 13). Retrieved February 23, 2026, from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC. (2021, November 13). Retrieved February 23, 2026, from [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (2021, January 19). Balkan Medical Journal, 38(1), 4-10.
  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E. (2021, April 23). Retrieved February 23, 2026, from [Link]

  • Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - MDPI. (2012, May 23). Retrieved February 23, 2026, from [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances, 11(26), 15915-15919.
  • Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin. (2025, August 9). ARKIVOC, 2011(6), 114-124.
  • N-(2-acetyl-3,4-dimethoxyphenyl)-2-fluorobenzamide | C17H16FNO4 | CID - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Amide coupling reaction conditions for 2-fluorobenzoic acid and 2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes theoretical reactivity with practical, field-proven protocols.

Abstract

The synthesis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide presents a classic "mismatched" coupling scenario common in drug discovery. The reaction involves an ortho-substituted benzoic acid (steric bulk, electron-withdrawing) and an electron-rich aniline (nucleophilic but prone to oxidation and sluggish kinetics compared to alkyl amines). This guide outlines three validated methodologies to achieve high conversion, emphasizing the suppression of side reactions and ease of purification.

Retrosynthetic Analysis & Reactivity Profile

The Challenge
  • Acid Component (2-Fluorobenzoic Acid): The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect ($ -I ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     r{vdW} \approx 1.47 \AA $) hinders the approach of the nucleophile, particularly in the tetrahedral intermediate transition state.
    
  • Amine Component (2,4-Dimethoxyaniline): While the methoxy groups are strong electron donors ($ +M

    
     pK_a \approx 4-5 $). It is significantly less nucleophilic than aliphatic amines. Furthermore, the electron-rich ring is susceptible to oxidation (browning/tarring) under harsh acidic conditions or high temperatures.
    
Strategic Decision Matrix

To overcome these barriers, the activation strategy must be aggressive enough to overcome the ortho-fluorine steric hindrance but mild enough to prevent aniline oxidation.

ReactionStrategy Start Substrate Analysis Acid 2-Fluorobenzoic Acid (Ortho-Steric) Start->Acid Amine 2,4-Dimethoxyaniline (Oxidation Prone) Start->Amine Decision Select Activation Method Acid->Decision Amine->Decision MethodA Method A: HATU/DIEA (High Yield, Research Scale) Decision->MethodA Priority 1 MethodB Method B: T3P/Pyridine (Clean Workup, Scale-Up) Decision->MethodB Priority 2 MethodC Method C: Acid Chloride (Low Cost, Robust) Decision->MethodC Fallback

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and available reagents.

Experimental Protocols

Method A: High-Performance Coupling (HATU) — Recommended for Initial Screening

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its superior reactivity in hindered systems. The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the acylation of the amine.

Reagents:

  • 2-Fluorobenzoic acid (1.0 equiv)[1]

  • 2,4-Dimethoxyaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Activation: In a dry round-bottom flask under $ N_2 $, dissolve 2-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (3 mL, ~0.3 M).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 5 minutes. Note: The solution may warm slightly.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (OAt-ester).

  • Amine Addition: Add 2,4-dimethoxyaniline (1.1 mmol).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with sat. $ NH_4Cl $ (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with sat. $ NaHCO_3 $ (2 x 10 mL) to remove unreacted acid and HOAt byproducts.

    • Wash with Brine (10 mL), dry over $ Na_2SO_4 $, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Method B: Propylphosphonic Anhydride (T3P) — Recommended for Scale-Up

Rationale: T3P is a cyclic anhydride that generates water-soluble byproducts, simplifying purification. It exhibits low epimerization (irrelevant here but good practice) and operates well with weak bases like pyridine, which minimizes aniline oxidation.

Protocol:

  • Dissolution: Dissolve 2-fluorobenzoic acid (1.0 equiv) and 2,4-dimethoxyaniline (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base: Add Pyridine (3.0 equiv).

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. If conversion is slow, heat to 50°C.

  • Workup: Wash the organic layer with water, 1M HCl (carefully, do not degrade product), and brine. Evaporate solvent.[2] Often yields pure product without chromatography.

Mechanism of Action (HATU Pathway)

The success of the HATU coupling relies on the formation of a highly reactive, yet stabilized, active ester.

Mechanism Step1 Deprotonation of Acid (Carboxylate Formation) Step2 Attack on HATU (Formation of O-Acyluronium) Step1->Step2 + HATU Step3 Rearrangement to Active Ester (OAt-Ester Formation) Step2->Step3 - Urea Step4 Nucleophilic Attack by Aniline (Rate Determining Step) Step3->Step4 + 2,4-Dimethoxyaniline Product Final Amide Product + HOAt Byproduct Step4->Product

Figure 2: Mechanistic pathway for HATU-mediated amide coupling.[3] The OAt-ester (Step 3) is the critical intermediate that balances reactivity with stability.

Analytical Data & Troubleshooting

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • $ \delta $ ~9.5–10.0 ppm (s, 1H, NH amide) – Diagnostic peak.

    • $ \delta $ ~7.5–7.8 ppm (m, 2H, Fluorophenyl ring).

    • $ \delta $ ~7.2–7.4 ppm (m, 2H, Fluorophenyl ring).

    • $ \delta $ ~7.8 ppm (d, 1H, Aniline C6-H).

    • $ \delta $ ~6.6 ppm (d, 1H, Aniline C3-H).

    • $ \delta $ ~6.5 ppm (dd, 1H, Aniline C5-H).

    • $ \delta $ ~3.7–3.8 ppm (s, 6H, 2x $ -OCH_3 $).

  • MS (ESI+):

    
    .
    
Troubleshooting Guide
ObservationProbable CauseSolution
Low Yield (<30%) Steric hindrance of ortho-FSwitch from EDC to HATU or T3P . Increase temp to 50°C.
Black/Dark Rxn Oxidation of anilineDegas solvents with $ N_2 $. Use Method B (T3P) as it is milder than acid chlorides.
No Reaction Poor nucleophilicityEnsure base (DIPEA) is fresh. Add DMAP (0.1 equiv) as a catalyst if using EDC.[4]
Impurity at Baseline HOAt/HOBt contaminationPerform additional washes with sat. $ NaHCO_3 $ or use basic alumina plug.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5] Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, a key intermediate in various organic synthesis applications. The described methodology focuses on the acylation of 2,4-dimethoxyaniline with 2-fluorobenzoyl chloride. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, procedural causality, and critical safety considerations. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target compound.

Introduction

N-aryl benzamides are a significant class of organic compounds, with the benzanilide core structure being present in numerous biologically active molecules and serving as a versatile building block in organic synthesis.[1] The title compound, N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, incorporates a fluorinated phenyl ring and a dimethoxy-substituted aniline moiety. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for medicinal chemistry. The dimethoxy substituents on the aniline ring also play a crucial role in modulating the compound's chemical reactivity and potential biological interactions.

This guide outlines a robust and efficient synthetic route to N-(2,4-dimethoxyphenyl)-2-fluorobenzamide via the Schotten-Baumann reaction, a well-established method for amide bond formation.[2] The reaction involves the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with 2,4-dimethoxyaniline.[2][3][4]

Reaction Scheme and Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion as the leaving group. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

Overall Reaction

cluster_reactants Reactants cluster_products Products 2,4-dimethoxyaniline 2,4-Dimethoxyaniline product N-(2,4-dimethoxyphenyl)-2-fluorobenzamide 2,4-dimethoxyaniline->product + 2-fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride 2-fluorobenzoyl_chloride->product + base Base (e.g., Pyridine) base->product Solvent hcl HCl

Caption: General reaction scheme for the synthesis.

Mechanistic Steps

G start 2,4-Dimethoxyaniline + 2-Fluorobenzoyl Chloride step1 Nucleophilic Attack Amine nitrogen attacks carbonyl carbon start->step1 intermediate {Tetrahedral Intermediate | Formation of a transient intermediate} step1->intermediate step2 Chloride Elimination Carbonyl double bond reforms, expelling Cl- intermediate->step2 protonated_amide {Protonated Amide | Formation of the protonated product} step2->protonated_amide step3 Deprotonation Base removes proton from nitrogen protonated_amide->step3 product N-(2,4-dimethoxyphenyl)-2-fluorobenzamide step3->product

Sources

Application Note: 1H NMR Interpretation of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery and optimization process. This application note provides a detailed guide to the 1H NMR interpretation of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, a compound featuring two substituted aromatic rings and an amide linkage, common motifs in pharmacologically active molecules.

This guide moves beyond a simple listing of expected chemical shifts. It is designed to provide a deeper understanding of the underlying principles that govern the appearance of the 1H NMR spectrum, enabling scientists to confidently assign proton signals and verify the structure of their synthesized compounds. We will explore the influence of various substituents on the proton chemical environments and discuss the practical aspects of sample preparation and spectral acquisition.

Predicted 1H NMR Spectral Data

The structure of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide contains several distinct proton environments. The expected chemical shifts (in ppm, relative to a TMS standard) are influenced by the electronic effects (both inductive and resonance) of the methoxy, fluoro, and amide functionalities. Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1]

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influencing Factors
Amide N-H~8.5 - 9.5Broad singlet (br s)1HHydrogen bonding, solvent effects, temperature, and exchange rate.[2]
2-Fluorobenzamide Ring: H6'~8.0 - 8.2Doublet of doublets (dd) or Triplet of doublets (td)1HOrtho to carbonyl (deshielding), ortho to fluorine (coupling).
2-Fluorobenzamide Ring: H3', H4', H5'~7.1 - 7.6Multiplet (m)3HComplex coupling patterns due to adjacent protons and fluorine.
2,4-Dimethoxyphenyl Ring: H6~8.0 - 8.3Doublet (d)1HOrtho to amide nitrogen (deshielding).
2,4-Dimethoxyphenyl Ring: H3~6.4 - 6.6Doublet (d)1HOrtho to two methoxy groups (shielding).
2,4-Dimethoxyphenyl Ring: H5~6.4 - 6.6Doublet of doublets (dd)1HOrtho to one methoxy group, meta to the other.
Methoxy (-OCH3) at C4~3.8Singlet (s)3HElectron-donating group.
Methoxy (-OCH3) at C2~3.9Singlet (s)3HElectron-donating group, potential for through-space interaction with amide.

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Spectral Analysis and Interpretation

A logical approach to interpreting the 1H NMR spectrum of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide involves a systematic examination of the different regions of the spectrum and an analysis of the signal multiplicities and coupling constants.

The Amide Proton (N-H)

The amide proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 8.5 - 9.5 ppm).[2] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the deuterated solvent. The chemical shift of the amide proton is highly sensitive to the solvent, concentration, and temperature due to its involvement in hydrogen bonding.

The Aromatic Region (δ 6.5 - 8.5 ppm)

This region will contain the signals for the seven protons on the two aromatic rings. The signals can be assigned based on their chemical shifts, multiplicities, and coupling constants (J-values).

  • 2-Fluorobenzamide Ring: The four protons on this ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom (H3') and the proton ortho to the carbonyl group (H6') will be the most downfield. The coupling constants for ortho, meta, and para H-H coupling are typically in the range of 7-10 Hz, 2-3 Hz, and 0-1 Hz, respectively.[3] H-F coupling constants are typically larger and can vary significantly depending on the number of bonds separating the nuclei.

  • 2,4-Dimethoxyphenyl Ring: This ring contains three protons. The two methoxy groups are strong electron-donating groups, which will shield the aromatic protons, causing them to appear at a relatively upfield position compared to unsubstituted benzene (δ 7.3 ppm).[3] The proton at the H6 position is ortho to the electron-withdrawing amide group and will be the most downfield of the three. The protons at H3 and H5 will be significantly shielded by the ortho and para methoxy groups.

The Methoxy Protons (-OCH3)

The two methoxy groups will each give rise to a sharp singlet, each integrating to three protons. These signals are expected to appear in the range of δ 3.8-3.9 ppm. While they may appear as distinct singlets, it is also possible for them to overlap, depending on the specific magnetic environment.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the steps for preparing a sample of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide and acquiring a high-quality 1H NMR spectrum.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity and free from residual solvents from the synthesis, as these will appear in the spectrum.[4]

  • Sample Quantity: Weigh approximately 5-25 mg of the compound into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice.[4][6] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6 can also be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure complete dissolution. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Internal Standard: Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not present, a small amount can be added, but care should be taken to avoid adding too much.[5]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[7]

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup: The following steps are general guidelines and may vary depending on the specific NMR spectrometer used. Consult the instrument's user manual for detailed instructions.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's gauge.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[7]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Acquisition: Initiate the data acquisition.

III. Data Processing
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is referenced by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.[8]

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is determined.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the 1H NMR analysis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Add ~0.7 mL (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer Filter if needed insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int assign Assign Peaks ref_int->assign report report assign->report Final Spectrum & Interpretation

Caption: Workflow for 1H NMR analysis.

Advanced Structural Confirmation

For unambiguous assignment of all proton signals, especially in cases of signal overlap in the aromatic region, two-dimensional (2D) NMR experiments can be invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum connect signals from protons that are on adjacent carbon atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, regardless of whether they are directly bonded. This can be particularly useful for confirming the relative orientation of the two aromatic rings.

The following diagram illustrates the logical relationships for structural assignment using both 1D and 2D NMR techniques.

logic cluster_1d 1D 1H NMR Data cluster_2d 2D NMR Experiments cluster_structure Structural Information chem_shift Chemical Shift (δ) proton_env Proton Environment chem_shift->proton_env integration Integration proton_count Relative Proton Count integration->proton_count multiplicity Multiplicity (J-coupling) neighboring_protons Neighboring Protons multiplicity->neighboring_protons cosy COSY through_bond Through-Bond Connectivity cosy->through_bond noesy NOESY through_space Through-Space Proximity noesy->through_space structure Final Structure Assignment of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide proton_env->structure proton_count->structure neighboring_protons->structure through_bond->structure through_space->structure

Caption: Logic for structural assignment.

Conclusion

The successful interpretation of the 1H NMR spectrum of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide relies on a systematic approach that considers the chemical shifts, integration, and multiplicity of each signal. By understanding the electronic effects of the various functional groups and applying the principles of spin-spin coupling, a confident structural assignment can be made. For complex cases, 2D NMR techniques provide a powerful tool for unambiguous confirmation. The protocols and guidelines presented in this application note are intended to equip researchers with the knowledge and practical insights necessary for the accurate and efficient characterization of this and similar molecules.

References

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Arkivoc. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Analytical Chemistry. (1984). Carbon-13 and fluorine-19 nuclear magnetic resonance chemical shift studies of carbon-13 enriched p-fluorobenzoyl derivatives. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 2,4-Dimethoxyaniline. Retrieved from [Link]

  • Zeitschrift für Naturforschung A. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of n4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[6]oxazin-6-yl)-5-fluoro-n2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt. Retrieved from

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethoxybenzamide. Retrieved from [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzamides are ubiquitous pharmacophores in modern medicinal chemistry, valued for their metabolic stability, lipophilicity, and enhanced binding affinity. Traditional thermal synthesis (reflux) often suffers from long reaction times (12–24 hours), incomplete conversion due to the electron-withdrawing nature of fluorine, and tedious purification.

This guide details two microwave-assisted protocols that reduce reaction times to minutes while maximizing yield. We utilize dielectric heating to overcome the activation energy barrier of electron-deficient fluorinated substrates.

Key Advantages[1][2]
  • Kinetic Acceleration: Reaction times reduced from hours to <20 minutes.

  • Enhanced Purity: Cleaner reaction profiles minimize chromatographic burden.

  • Safety: Elimination of gaseous CO cylinders (Protocol B).

Core Principle: Dielectric Heating Mechanism

To optimize these reactions, one must understand how the energy is transferred. Unlike conductive heating (oil bath), microwave irradiation heats the solvent/reagents directly through two mechanisms:[1][2]

  • Dipolar Polarization: Polar molecules (e.g., DMF, DMSO) align with the oscillating electric field.[2] As the field alternates (2.45 GHz), molecular rotation creates friction and heat.

  • Ionic Conduction: Dissolved ions (e.g., coupling salts, catalysts) oscillate in the field, generating heat through collision.[3]

Critical Insight: For fluorinated benzamide synthesis, we prioritize solvents with a high loss tangent (tan δ) —a measure of the ability to convert microwave energy into heat.[4]

Solventtan δ (2.45 GHz)Heating EfficiencyRecommended Use
DMSO 0.825HighExcellent for polar substrates
DMF 0.161Medium-HighStandard for amide coupling
Toluene 0.040LowRequires doping (ionic liquid)

Protocol A: Direct Amidation using HATU

Best for: Rapid library generation using available carboxylic acids.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is superior to EDC/HOBt for sterically hindered or electron-deficient fluorinated acids.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Fluorobenzoic Acid 1.0Substrate (Electron Deficient)
Primary/Secondary Amine 1.2Nucleophile
HATU 1.5Coupling Agent
DIPEA (Hünig's Base) 2.0Base (Proton Scavenger)
DMF [0.2 M]Solvent (High tan δ)
Step-by-Step Methodology
  • Activation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 4-fluorobenzoic acid (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (2.0 mmol). Stir for 1 minute at room temperature.

  • Coupling Agent: Add HATU (1.5 mmol). The solution should turn slightly yellow. Wait 2 minutes to allow formation of the activated ester (O-At active ester).

  • Amine Addition: Add the target amine (1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 200 psi (Safety Cutoff)

  • Workup: Pour mixture into ice-cold water (20 mL). The fluorinated benzamide typically precipitates. Filter and wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.

Protocol B: Mo(CO)₆-Mediated Aminocarbonylation

Best for: Scenarios where the aryl halide is more available than the acid, or for late-stage functionalization.

Handling gaseous Carbon Monoxide (CO) is hazardous. This protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, shelf-stable CO source that releases CO in situ under microwave irradiation.

Reaction Logic

The microwave energy accelerates the decarbonylation of Mo(CO)₆, generating the active CO species required for the Palladium catalytic cycle.

Workflow Visualization

Figure 1: Workflow for Mo(CO)₆ mediated aminocarbonylation avoiding gaseous CO cylinders.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromo-fluorobenzene 1.0Aryl Halide Substrate
Amine 1.5Nucleophile
Mo(CO)₆ 1.0Solid CO Source
Pd(OAc)₂ 5 mol%Catalyst
DBU 3.0Base
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Methodology
  • Vessel Loading: To a microwave vial equipped with a magnetic stir bar, add Mo(CO)₆ (1.0 mmol), 4-bromo-fluorobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and the amine (1.5 mmol).

    • Safety Note: Perform loading in a fume hood. Mo(CO)₆ is toxic.

  • Solvent & Base: Add 1,4-Dioxane (5 mL) and DBU (3.0 mmol).

  • Sealing: Immediately seal the vial with a high-pressure crimp cap.

  • Microwave Irradiation:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Pre-stir: 30 seconds

    • Absorption Level: Normal

  • Cooling & Venting: Allow the vial to cool to <40 °C. CAUTION: The vial will be pressurized with residual CO. Pierce the septum with a needle inside a fume hood to vent before opening.

  • Purification: Filter through a Celite pad (to remove Pd/Mo residues). Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Experimental Validation & QC

Solvent Effects on Yield (Protocol A)

We compared solvents for the coupling of 4-fluorobenzoic acid with benzylamine (100°C, 10 min).

SolventYield (%)Observation
DMF 94% Homogeneous, fast heating.
Acetonitrile 65%Slower heating ramp; some precipitation.
Toluene 12%Poor microwave absorption; required 40 min.
Troubleshooting Guide
  • Issue: Low Yield in Protocol A.

    • Cause: Hydrolysis of the Active Ester.[5]

    • Fix: Ensure DMF is anhydrous. Add molecular sieves to the reaction vial.

  • Issue: Vessel Failure (Overpressure) in Protocol B.

    • Cause: Rapid decomposition of Mo(CO)₆.

    • Fix: Reduce ramp rate. Do not exceed 150°C. Ensure headspace is at least 50% of vial volume.

  • Issue: Racemization (if using Chiral Amines).

    • Fix: Switch base from DBU/DIPEA to Collidine (milder). Reduce temp to 80°C and extend time to 20 min.

References

  • Microwave Theory: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][6][7] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • HATU Coupling: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Mo(CO)6 Aminocarbonylation: Roberts, B., Liptrot, D., Alcaraz, L., Luker, T., & Stocks, M. J. (2010).[6] Molybdenum-mediated carbonylation of aryl halides with nucleophiles using microwave irradiation.[6][7] Organic Letters, 12(19), 4280-4283. [Link]

  • Green Amide Synthesis: Kantharaju, K., et al. (2020).[8] Microwave-assisted One-pot Synthesis of Amide Bond using Agro-waste Derived Catalyst. ResearchGate. [Link]

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in benzamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Coupling Optimization Status: Online | Tier: 3 (Senior Application Scientist) Ticket ID: BZ-CPL-001

Welcome to the Benzamide Troubleshooting Hub

As a Senior Application Scientist, I understand that benzamide formation—while theoretically simple—is often plagued by "silent" failures. Unlike standard peptide coupling, the electronic effects of the benzene ring (in benzoic acids) and the reduced nucleophilicity of anilines create a unique set of impurity profiles.

This guide bypasses standard textbook advice to address the mechanistic root causes of impurity formation. We focus on three critical failure modes: Rearrangement , Side-Reactivity , and Stereochemical Erosion .

Part 1: Diagnostic Workflow

Before altering your protocol, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Identify the Symptom MassShift Unexpected Mass Shift? Start->MassShift PurityIssue Purity/Yield Issue? Start->PurityIssue Plus43 +43 Da (Urea Adduct) (Carbodiimide Coupling) MassShift->Plus43 Using EDC/DCC? Plus99 +99/100 Da (Guanidinylation) (HATU/HBTU Coupling) MassShift->Plus99 Using HATU? Racemization Loss of ee% (Chiral Center) PurityIssue->Racemization Chiral SM? Hydrolysis Hydrolysis / No Reaction PurityIssue->Hydrolysis Low Conversion Sol1 Sol1 Plus43->Sol1 See Section 2 Sol2 Sol2 Plus99->Sol2 See Section 3 Sol3 Sol3 Racemization->Sol3 See Section 4

Figure 1: Diagnostic decision tree for isolating specific coupling failure modes.

Part 2: The "Dead End" N-Acylurea (Carbodiimide Coupling)

Symptom: You observe a byproduct with the correct mass of the product + Urea mass, or a persistent impurity that is isomeric with your O-acylisourea intermediate but unreactive. Reagents Implicated: EDC, DCC, DIC.

The Mechanism: Acyl Migration

When a benzoic acid reacts with a carbodiimide (e.g., EDC), it forms an O-acylisourea . This is the reactive species. However, if the amine nucleophile is slow to react (common with electron-deficient anilines or sterically hindered amines), the O-acylisourea undergoes an intramolecular rearrangement to form an N-acylurea .

  • Why it matters: The N-acylurea is chemically stable and unreactive . It is a "dead end" for your starting material.

  • Benzamide Specificity: Electron-withdrawing groups on the benzoic acid make the carbonyl carbon more electrophilic, accelerating both the desired coupling and this unwanted rearrangement [1].

NAcylUrea Acid Benzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Product Benzamide Product O_Acyl->Product + Amine (Fast Path) NAcyl N-Acylurea (DEAD END IMPURITY) O_Acyl->NAcyl Rearrangement (Slow Path - No Additive) Amine Amine Nucleophile

Figure 2: Kinetic competition between productive coupling and N-acylurea rearrangement.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Additive Add HOBt or HOAt (1.0 eq) The additive intercepts the O-acylisourea to form an active ester (OBt/OAt ester). This ester is less prone to rearrangement than the O-acylisourea but still reactive toward amines [1].
Temperature 0°C

RT
High temperatures provide the activation energy required for the intramolecular rearrangement. Keep the reaction cold during activation.
Solvent DCM (vs. DMF)DCM has a lower dielectric constant, which often suppresses the rearrangement compared to polar aprotic solvents like DMF, though solubility may dictate otherwise.

Part 3: The Guanidinylation Trap (Uronium/HATU Coupling)

Symptom: Mass spec shows a byproduct with [M+99] (for HATU) or [M+100] (for HBTU). Reagents Implicated: HATU, HBTU, HCTU.[1][2]

The Mechanism: Direct Attack on Coupling Reagent

This is the most common error in HATU couplings. If the amine is present in high concentration before the acid is activated, the amine can attack the central carbon of the HATU reagent itself, rather than the activated acid. This forms a guanidinylated amine [2].

  • Risk Factor: Primary aliphatic amines are high risk. Anilines are lower risk due to lower nucleophilicity, but the side reaction can still occur if the activation step is sluggish (e.g., sterically hindered benzoic acids).

Troubleshooting Protocol
  • The "Pre-Activation" Rule (Mandatory):

    • Mix Benzoic Acid + HATU + DIPEA in the solvent.

    • Wait 15–30 minutes . This ensures the acid is fully converted to the OAt-active ester.

    • Only then add the Amine .

  • Stoichiometry Check: Never use a large excess of HATU. Use 0.95 – 1.0 equivalents relative to the acid. Excess HATU is "bait" for the amine.

Part 4: Racemization (Chiral Integrity)

Symptom: Loss of enantiomeric excess (ee) when coupling chiral benzoic acids or chiral amines. Mechanism: Oxazolone Formation .[3]

Activated carboxylic acids (especially those with an


-proton) can cyclize to form an Oxazolone (Azlactone)  intermediate. The 

-proton on the oxazolone ring is highly acidic (

). Base-mediated deprotonation leads to a planar enolate, destroying stereochemistry. When the amine finally opens the ring, the product is racemic [3].

Oxazolone ActiveEster Activated Acid (Chiral) Oxazolone Oxazolone Ring (Azlactone) ActiveEster->Oxazolone Cyclization Enolate Planar Enolate (ACHIRAL) Oxazolone->Enolate Base (DIEA/TEA) Racemic Racemic Benzamide Oxazolone->Racemic + Amine Enolate->Oxazolone Reprotonation (Random Face)

Figure 3: The Oxazolone pathway leading to racemization of chiral substrates.

Troubleshooting Protocol
ParameterAdjustmentWhy?
Base Sym-Collidine or 2,6-Lutidine These are weaker, sterically hindered bases that are sufficient to drive the coupling but poor at deprotonating the oxazolone

-carbon [3]. Avoid TEA/DIEA if racemization is observed.
Reagent DIC + HOBt Carbodiimides with HOBt (forming the OBt ester) generally show lower racemization rates than uronium salts (HATU) in highly sensitive systems.
Addition Reverse Addition Add the base slowly to the mixture, or keep the base concentration low throughout the reaction.

Part 5: Purification of Persistent Byproducts

Issue: "I cannot remove Tetramethylurea (TMU) or HOBt after the reaction."

1. Tetramethylurea (TMU):

  • Origin: Byproduct of HATU/HBTU.[2]

  • Properties: Highly water-soluble but also organic-soluble (amphiphilic nightmare).

  • Solution:

    • The Citric Acid Wash: Wash the organic layer 3x with 10% Citric Acid or 1M HCl .[4] This protonates residual amines and helps partition polar byproducts into the aqueous phase.

    • The Brine Crash: TMU is less soluble in saturated brine than in pure water. Use 3–4 brine washes.

    • Trituration: If your product is solid, triturating with Diethyl Ether or Pentane often dissolves TMU while leaving the benzamide product behind [4].

2. HOBt/HOAt Removal:

  • Solution: Wash with saturated

    
      or 
    
    
    
    .[5] This deprotonates the HOBt (making it ionic:
    
    
    ), forcing it into the aqueous layer.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Carpino, L. A., et al. (1994). The guanidinium/uronium salt-based coupling reagents.[2] Journal of the Chemical Society, Chemical Communications.

  • McFarland, B. N., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science.

  • BenchChem Technical Support. (2025). Removal of Byproducts from HATU Reactions. BenchChem.[4][5][6][7]

Sources

Technical Support Center: Minimizing Side Reactions in 2-Fluorobenzoyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for professionals utilizing 2-fluorobenzoyl chloride in synthesis. This guide is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions. By understanding the unique reactivity of this reagent, you can effectively minimize side reactions, improve yield, and ensure the purity of your target compounds.

Understanding the Unique Reactivity of 2-Fluorobenzoyl Chloride

Before troubleshooting, it's crucial to understand the inherent properties of 2-fluorobenzoyl chloride. The ortho-fluorine atom imparts a distinct combination of electronic and steric effects that govern its reactivity.

  • Electronic Effect : Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making 2-fluorobenzoyl chloride more reactive towards nucleophiles compared to its non-fluorinated counterpart, benzoyl chloride.[1][2][3]

  • Steric Effect : The placement of the fluorine atom adjacent to the carbonyl group introduces steric hindrance.[1] This bulk can impede the approach of a nucleophile to the reaction center, which can either slow down the desired reaction or, in some cases, favor reactions with smaller, undesired nucleophiles (like water).[4][5]

The interplay between this enhanced electronic reactivity and steric hindrance is key to diagnosing and solving many of the issues detailed below.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Pervasive Hydrolysis and Low Yield

Question: My reaction is yielding significant amounts of 2-fluorobenzoic acid and my desired product yield is low. What is causing this and how can I prevent it?

Answer: This is the most common side reaction and is caused by the high reactivity of 2-fluorobenzoyl chloride with trace amounts of water.[2][6][7] The enhanced electrophilicity of the carbonyl carbon makes it highly susceptible to attack by water, a small and readily available nucleophile.

Causality & Solutions:

  • Moisture Contamination: The primary culprit is water in your solvents, reagents, or glassware.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your amine or alcohol nucleophile is dry.

  • Inappropriate Base/Reaction Conditions: Using an aqueous base in a single-phase system promotes hydrolysis.

    • Solution:

      • Schotten-Baumann Conditions: Employ a two-phase system, such as dichloromethane (DCM) or diethyl ether with an aqueous base (e.g., 10% NaOH).[8][9] The 2-fluorobenzoyl chloride and your nucleophile remain in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, minimizing contact between the acyl chloride and water.[9][10]

      • Anhydrous Organic Conditions: Use an anhydrous aprotic solvent (e.g., DCM, THF, acetonitrile) with a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[11][12] The base acts as an acid scavenger for the generated HCl.

  • Slow Desired Reaction: If your primary nucleophile is sterically hindered or has low nucleophilicity, the competing hydrolysis reaction can dominate.[5][13]

    • Solution: Consider gentle heating (e.g., 40-50 °C) to accelerate the desired coupling reaction, but monitor carefully for decomposition. Alternatively, using a more potent, non-nucleophilic organic base may increase the reactivity of your nucleophile.

Issue 2: Incomplete Reactions or Sluggish Conversion

Question: The reaction stalls, leaving a significant amount of unreacted starting material even after extended reaction times. Why is this happening?

Answer: Sluggish or incomplete conversions can be traced back to insufficient reactivity of the nucleophile, steric hindrance, or suboptimal reaction conditions.

Causality & Solutions:

  • Poor Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered secondary amines can be poor nucleophiles.[13]

    • Solution: Increase the reaction temperature. For particularly challenging couplings, consider converting the carboxylic acid to an acyl fluoride, which can be more effective for electron-deficient amines.[14] While you are starting with an acyl chloride, this principle highlights the need for highly activated partners for poor nucleophiles.

  • Steric Hindrance: The combination of the ortho-fluorine on the acyl chloride and bulky groups on the nucleophile can significantly slow the reaction rate.[1][4]

    • Solution: Prolonged reaction times and elevated temperatures are often necessary. In some cases, a less hindered coupling partner may need to be considered if the reaction remains unfeasible.

  • Acid Scavenging Issues: In reactions using organic bases, the amine nucleophile can be protonated by the generated HCl, forming an unreactive ammonium salt. This effectively removes it from the reaction.[10]

    • Solution: Ensure at least one full equivalent of an acid scavenger (like TEA or pyridine) is present. For amine hydrohalide starting materials, two equivalents of base are required: one to neutralize the salt and one to scavenge the HCl produced during the reaction.

Issue 3: Formation of Over-Acylated or Diacylated Products

Question: I am coupling with a primary amine and observing a diacylated impurity. How can I improve the selectivity for mono-acylation?

Answer: Diacylation occurs when the initially formed amide is deprotonated and reacts with a second molecule of 2-fluorobenzoyl chloride. This is more common with highly reactive acyl chlorides and when using strong bases.

Causality & Solutions:

  • Incorrect Stoichiometry: Using an excess of 2-fluorobenzoyl chloride drives the reaction towards over-acylation.

    • Solution: Use a 1:1 or slight excess (1.05:1) of the amine to the acyl chloride. Carefully control the stoichiometry.

  • High Local Concentration: Adding the acyl chloride too quickly creates localized areas of high concentration, promoting side reactions.

    • Solution: Add the 2-fluorobenzoyl chloride dropwise as a solution in the reaction solvent to the stirred mixture of the nucleophile and base. This maintains a low concentration of the acylating agent throughout the addition.

  • Reaction Temperature: High temperatures can increase the rate of the undesired second acylation.

    • Solution: Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

Issue 4: Side Reactions in Friedel-Crafts Acylation

Question: When using 2-fluorobenzoyl chloride for a Friedel-Crafts acylation on an aromatic substrate, I get a mixture of products. How can I control the regioselectivity?

Answer: Friedel-Crafts acylation involves the generation of a bulky acylium ion electrophile.[15][16] The fluorine atom is an ortho, para-director; however, the outcome is a balance between electronic direction and steric hindrance.

Causality & Solutions:

  • Steric Hindrance vs. Electronic Direction: The fluorine atom directs acylation to the ortho and para positions. However, the bulky acylium ion experiences significant steric repulsion from the adjacent fluorine atom, making the para position the overwhelmingly favored product.[17] The ortho-acylated product is the most common side product.

    • Solution: Maintain a low reaction temperature. Higher temperatures can provide enough energy to overcome the steric barrier, leading to increased formation of the ortho isomer.[17]

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur if the conditions are too harsh.[15] The first acyl group deactivates the aromatic ring, making a second acylation less favorable.[17][18]

    • Solution: Use a stoichiometric amount of the acylating agent and Lewis acid (e.g., AlCl₃).[17] Avoid a large excess of either reagent. Monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed.

Data & Conditions Summary

For quick reference, these tables summarize common starting points for your reaction optimization.

Table 1: Comparison of Common Bases for Amide Coupling

Base Type Typical Conditions Advantages Disadvantages
NaOH / KOH Inorganic 10% aq. solution in a biphasic system (e.g., DCM/water) Excellent acid scavenger, inexpensive, drives reaction to completion.[10][11] Promotes hydrolysis if mixing is poor or reaction is slow.[2]
Triethylamine (TEA) Organic Anhydrous aprotic solvent (DCM, THF) Good acid scavenger, fully organic system avoids water.[11] Can form insoluble hydrochloride salts that may coat reagents.
Pyridine Organic Anhydrous aprotic solvent (DCM, THF) Acts as a base and sometimes a nucleophilic catalyst. Can be difficult to remove during workup; toxic.

| Na₂CO₃ / K₂CO₃ | Inorganic | Aqueous or sometimes as a solid suspension | Milder than NaOH/KOH, can reduce some side reactions. | Can be less effective for driving sluggish reactions to completion. |

Table 2: Recommended Solvents and Temperature Conditions

Reaction Type Recommended Solvent(s) Starting Temperature Notes
Amide/Ester Coupling (Schotten-Baumann) Dichloromethane (DCM), Diethyl Ether 0 °C to Room Temp Vigorous stirring is essential for biphasic reactions.[8]
Amide/Ester Coupling (Anhydrous) Dichloromethane (DCM), THF, Acetonitrile 0 °C to Reflux Ensure all reagents are anhydrous.[2][6]

| Friedel-Crafts Acylation | Dichloromethane (DCM), Carbon Disulfide (CS₂) | -10 °C to 0 °C | Strict anhydrous conditions are critical.[17] |

Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Amide Coupling via Schotten-Baumann Conditions

This protocol is designed to maximize yield by physically separating the reactive acyl chloride from the bulk of the aqueous base.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add a 10% aqueous sodium hydroxide solution (2.0 eq).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.

  • Workup: Separate the organic layer. Wash with 1 M HCl, then saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation with Minimized Side Products

This protocol uses controlled temperature and stoichiometry to favor the formation of the para-acylated product.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Lewis Acid: Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1-3 hours. Monitor the reaction progress closely by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Workup: After the ice has melted, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to separate regioisomers.

Visualization of Key Processes
Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical path for diagnosing issues related to low yield in a 2-fluorobenzoyl chloride coupling reaction.

TroubleshootingWorkflow Start Low Yield or Impurity Detected Check_Hydrolysis Analyze Crude Mixture: Is 2-Fluorobenzoic Acid Present? Start->Check_Hydrolysis Yes_Hydrolysis Yes Check_Hydrolysis->Yes_Hydrolysis No_Hydrolysis No Check_Hydrolysis->No_Hydrolysis Check_SM Is Starting Nucleophile (Amine/Alcohol) Unreacted? Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Improve_Anhydrous Improve Anhydrous Conditions: - Dry Solvents/Glassware - Use Inert Atmosphere Yes_Hydrolysis->Improve_Anhydrous Use_Biphasic Switch to Biphasic (Schotten-Baumann) Conditions Improve_Anhydrous->Use_Biphasic No_Hydrolysis->Check_SM Increase_Temp Increase Reaction Temperature or Time Yes_SM->Increase_Temp Check_Base Verify Base Stoichiometry (≥1 eq for scavenger) Increase_Temp->Check_Base Other_Issue Investigate Other Side Reactions: - Over-acylation - Decomposition No_SM->Other_Issue

Caption: A decision tree for troubleshooting low yields.

Competing Reaction Pathways

This diagram illustrates the competition between the desired nucleophilic attack and the undesired hydrolysis side reaction.

ReactionCompetition cluster_desired Desired Pathway cluster_side_reaction Side Reaction Reagent 2-Fluorobenzoyl Chloride Nucleophile Amine / Alcohol (R-NH₂ / R-OH) Reagent->Nucleophile Coupling Water Water (H₂O) Reagent->Water Hydrolysis Product Desired Amide / Ester Nucleophile->Product + HCl SideProduct 2-Fluorobenzoic Acid (Byproduct) Water->SideProduct + HCl

Sources

Validation & Comparative

Comparative Guide: Reference Standards for N-(2,4-dimethoxyphenyl)-2-fluorobenzamide Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzamide-based radioligands and bioactive small molecules, N-(2,4-dimethoxyphenyl)-2-fluorobenzamide (CAS: 349128-46-7) serves as a critical scaffold. Its structural integrity relies heavily on the specific substitution pattern of the dimethoxy and fluoro groups, which dictates its binding affinity and metabolic stability.

This guide objectively compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade Materials . We analyze their suitability for purity assessment based on impurity profiling, traceability, and experimental validation.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the wrong standard grade introduces systematic error into quantitative assays. The following table contrasts the performance and data integrity assurance of each alternative.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Standard (High Purity) Alternative C: Reagent Grade (Research Chemical)
Primary Use Case GLP/GMP release testing; Instrument calibration.Routine QC; Method development; Early-stage SAR.Synthesis starting material; Qualitative ID only.
Purity Assignment Mass Balance & qNMR (Absolute quantification).Chromatographic Purity (% Area Normalization).Nominal Purity (often >95% or "Tech Grade").
Traceability SI-traceable (NIST/BIPM).Traceable to internal primary standard.None.
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%).Not reported.Not reported.
Impurity Data Quantified water, volatiles, and inorganics.TGA/LOD often omitted; assumes 100% volatile purity.Unknown.
Risk Profile Low: Defensible in regulatory audits.Medium: Risk of potency overestimation due to water/salt content.High: Likely contains regioisomers (e.g., 2,5-dimethoxy analogs).

Part 2: Technical Deep Dive & Impurity Logic

To validate a standard, one must understand the genesis of its impurities. The synthesis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide typically involves the acylation of 2,4-dimethoxyaniline with 2-fluorobenzoyl chloride.

Synthesis-Derived Impurity Pathway

The following diagram illustrates the reaction logic and the specific "Critical Quality Attributes" (CQAs) that a reference standard must detect.

SynthesisPath Start1 2,4-Dimethoxyaniline (Starting Material A) Reaction Acylation Reaction (Base/Solvent) Start1->Reaction Impurity3 Impurity C: Regioisomers (from impure aniline) Start1->Impurity3 Isomeric Contamination Start2 2-Fluorobenzoyl Chloride (Starting Material B) Start2->Reaction Impurity2 Impurity B: 2-Fluorobenzoic Acid (Hydrolysis Product) Start2->Impurity2 Hydrolysis (Moisture) Product N-(2,4-dimethoxyphenyl)- 2-fluorobenzamide (Target Analyte) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Aniline (Genotoxic Potential) Reaction->Impurity1 Incomplete Conversion

Figure 1: Synthesis pathway identifying critical process-related impurities (Impurity A, B, and C) that define the purity profile.

Part 3: Experimental Protocols for Purity Assessment

A reference standard is only as good as the method used to verify it. Below is a self-validating protocol designed to separate the target benzamide from its specific precursors identified in Figure 1.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Determine chromatographic purity and quantify related substances.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Rationale: The 3.5 µm particle size offers a balance between resolution of the fluorinated isomers and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar benzoic acid derivatives).

    • 2-15 min: 20% → 80% B (Linear ramp).

    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy auxochromes).

  • Temperature: 30°C.

2. System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between 2-fluorobenzoic acid (Impurity B) and N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

  • Tailing Factor: < 1.5 for the main peak.

  • Injection Precision: RSD < 0.5% for 6 replicate injections of the standard.

Protocol B: Quantitative NMR (qNMR) – The "Gold Standard" Validation

Objective: Establish absolute purity (potency) independent of UV extinction coefficients. This is required if using an "Analytical Standard" (Alternative B) to function as a "Primary Standard."

Methodology:

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . Note: The IS must have non-overlapping signals with the benzamide protons.

  • Solvent: DMSO-d6 (Ensures solubility of the amide).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Must be 5-7x T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Part 4: The Validation Workflow

How do you decide which standard to use? Follow this logic flow to ensure regulatory compliance and scientific rigor.

ValidationWorkflow Start Need Reference Standard for N-(2,4-dimethoxyphenyl)-2-fluorobenzamide Decision1 Is this for GLP/GMP Release Testing? Start->Decision1 PathA Purchase CRM (Alternative A) Decision1->PathA Yes PathB Purchase Analytical Std (Alternative B) Decision1->PathB No (R&D only) Validation Perform In-House Validation PathB->Validation Step1 1. Run HPLC Protocol A (Check for Impurities A & B) Validation->Step1 Step2 2. Run qNMR Protocol B (Determine Absolute Potency) Step1->Step2 Step3 3. Assign Potency Factor (e.g., 98.2% 'As Is') Step2->Step3 Final Release as Secondary Working Standard Step3->Final

Figure 2: Decision tree for selecting and validating reference standards. Note that Alternative B (Analytical Standard) requires in-house qNMR validation to reach the confidence level of a CRM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11666874, 2-Fluoro-N-(2,4-dimethoxyphenyl)benzamide. Retrieved from [Link]

  • MDPI (2024). Structural Analysis of Fluorinated Benzamides: N-(2,4-difluorophenyl)-2-fluorobenzamide. (Provided as structural analog context). Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Benchmarks for Commercial N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and consistency of small molecule starting materials are paramount. N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, a key building block in the synthesis of various biologically active compounds, is no exception. Rigorous quality control (QC) is not merely a regulatory formality but a scientific necessity to ensure the reliability, reproducibility, and safety of downstream applications.

This guide provides a comprehensive overview of essential QC benchmarks for commercially sourced N-(2,4-dimethoxyphenyl)-2-fluorobenzamide. In the absence of publicly available, direct comparative data from various suppliers, this document establishes a set of robust QC standards based on international regulatory guidelines, including those from the International Council for Harmonisation (ICH), and data from analogous compounds. These benchmarks are intended to empower researchers to critically evaluate the quality of this crucial reagent.

The Critical Role of QC in Research and Development

The quality of a starting material like N-(2,4-dimethoxyphenyl)-2-fluorobenzamide directly impacts every subsequent stage of research and development. Impurities can lead to:

  • Aberrant Biological Activity: Uncharacterized impurities may possess their own biological activity, leading to misleading in vitro or in vivo results.

  • Formation of Unwanted Byproducts: Impurities can participate in subsequent synthetic steps, generating a cascade of unknown and potentially toxic compounds.

  • Reduced Yield and Purity of the Final Compound: Starting material impurities can inhibit reactions or complicate purification processes, impacting the overall efficiency of a synthetic route.

  • Inconsistent Results and Lack of Reproducibility: Batch-to-batch variability in the purity and impurity profile of the starting material is a major contributor to a lack of experimental reproducibility.

Therefore, a thorough understanding and implementation of QC benchmarks are essential for any laboratory working with this compound.

Key Quality Control Parameters and Benchmarks

A comprehensive QC assessment of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide should encompass identity, purity, and the profile of potential impurities. The following table outlines the key analytical tests, recommended techniques, and proposed acceptance criteria based on established pharmaceutical quality standards.

QC Parameter Analytical Technique Acceptance Criteria Rationale
Identity 1H NMR, 13C NMR, Mass Spectrometry (MS), FTIRConforms to the established structure of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.Confirms the correct molecular structure and connectivity of the compound.
Purity (Assay) High-Performance Liquid Chromatography (HPLC) with UV detection≥ 98.0%Ensures a high proportion of the desired compound, minimizing the impact of impurities on subsequent reactions.
Impurities HPLC, LC-MSIndividual specified impurity: ≤ 0.15% Individual unspecified impurity: ≤ 0.10% Total impurities: ≤ 1.0%In line with ICH Q3A guidelines for impurities in new drug substances, these thresholds ensure that the levels of known and unknown impurities are controlled to minimize potential safety risks and impact on the final product.[1][2]
Residual Solvents Gas Chromatography (GC) with HeadspaceMeets ICH Q3C limits for the relevant solvent class.Controls the presence of organic volatile impurities that may be toxic or affect the physicochemical properties of the substance.
Water Content Karl Fischer Titration≤ 0.5%Excess water can affect the stability and reactivity of the compound in certain reactions.
Appearance Visual InspectionWhite to off-white solidProvides a basic, yet important, initial assessment of quality and consistency.

Profiling Potential Impurities: A Proactive Approach

A critical aspect of QC is the identification and control of potential impurities. For N-(2,4-dimethoxyphenyl)-2-fluorobenzamide, impurities can arise from the synthetic route or degradation. A common synthesis involves the acylation of 2,4-dimethoxyaniline with 2-fluorobenzoyl chloride.

Potential Process-Related Impurities:
  • Unreacted Starting Materials:

    • 2,4-dimethoxyaniline

    • 2-fluorobenzoic acid (from hydrolysis of the acid chloride)

  • Byproducts:

    • N,N'-bis(2-fluorobenzoyl)-2,4-dimethoxyaniline (from over-acylation)

    • Compounds arising from side reactions of the starting materials or reagents.

Potential Degradation Products:
  • Hydrolysis Products:

    • 2-fluorobenzoic acid and 2,4-dimethoxyaniline (from hydrolysis of the amide bond under strongly acidic or basic conditions).

The following diagram illustrates a typical synthetic workflow and the points at which impurities may be introduced.

Synthesis_and_Impurity_Workflow cluster_synthesis Synthesis cluster_impurities Potential Impurities 2_fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride Reaction Amide Coupling 2_fluorobenzoyl_chloride->Reaction 2_4_dimethoxyaniline 2,4-Dimethoxyaniline 2_4_dimethoxyaniline->Reaction Crude_Product Crude N-(2,4-dimethoxyphenyl) -2-fluorobenzamide Reaction->Crude_Product Purification Purification Crude_Product->Purification Purification (e.g., Recrystallization, Chromatography) Unreacted_SM Unreacted Starting Materials (2,4-dimethoxyaniline, 2-fluorobenzoic acid) Unreacted_SM->Crude_Product Byproducts Reaction Byproducts Byproducts->Crude_Product Degradation Degradation Products (Hydrolysis) Final_Product Final_Product Purification->Final_Product Final Product Final_Product->Degradation QC_Testing QC Testing Final_Product->QC_Testing

Caption: Synthetic workflow and potential points of impurity introduction for N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

Detailed Experimental Protocols for Key QC Analyses

The following protocols provide a starting point for the in-house QC of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide. Method validation according to ICH Q2(R1) guidelines is crucial before implementation for routine use.[1][2]

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Identity Confirmation by Mass Spectrometry (MS)

This technique provides an accurate mass measurement to confirm the molecular formula.

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • LC Conditions: As described in the HPLC method above.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-500

    • Expected [M+H]+: 276.1030 (for C15H15FNO3+)

  • Sample Preparation: Dilute the HPLC sample solution further with the initial mobile phase to an appropriate concentration for MS analysis (e.g., 10 µg/mL).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity and providing an indication of purity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum. The chemical shifts, multiplicities, and integrations should be consistent with the structure of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms in the molecule.

The following diagram illustrates the general workflow for the QC analysis of N-(2,4-dimethoxyphenyl)-2-fluorobenzamide.

QC_Analysis_Workflow cluster_tests QC Tests Sample N-(2,4-dimethoxyphenyl) -2-fluorobenzamide Sample HPLC HPLC-UV (Purity & Impurities) Sample->HPLC LC_MS LC-MS (Identity & Impurity ID) Sample->LC_MS NMR NMR (Identity & Structure) Sample->NMR GC GC (Residual Solvents) Sample->GC KF Karl Fischer (Water Content) Sample->KF Data_Analysis Data Analysis & Comparison to Benchmarks HPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis GC->Data_Analysis KF->Data_Analysis Pass_Fail Pass/Fail Data_Analysis->Pass_Fail Decision

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
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Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.